molecular formula C9H7BrO4 B15201587 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid

2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid

Cat. No.: B15201587
M. Wt: 259.05 g/mol
InChI Key: FQGFFPQJBRICJT-UHFFFAOYSA-N
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Description

2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the bromination of benzo[d][1,3]dioxole followed by acetic acid substitution. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzo[d][1,3]dioxole ring. The resulting brominated intermediate is then reacted with acetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
  • Benzo[d][1,3]dioxole-5-carboxylic acid
  • 2-(4-Iodobenzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

2-(4-bromo-1,3-benzodioxol-5-yl)acetic acid

InChI

InChI=1S/C9H7BrO4/c10-8-5(3-7(11)12)1-2-6-9(8)14-4-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

FQGFFPQJBRICJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CC(=O)O)Br

Origin of Product

United States

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